N-{[(3-NITROPHENYL)CARBAMOYL]AMINO}ETHOXYFORMAMIDE
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Overview
Description
N-{[(3-Nitrophenyl)carbamoyl]amino}ethoxyformamide is a chemical compound with the molecular formula C10H11N3O5 It is known for its unique structure, which includes a nitrophenyl group, a carbamoyl group, and an ethoxyformamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(3-Nitrophenyl)carbamoyl]amino}ethoxyformamide typically involves the reaction of 3-nitroaniline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then treated with formamide to yield the final product. The reaction conditions usually involve temperatures ranging from 0°C to room temperature and require careful control of the pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-{[(3-Nitrophenyl)carbamoyl]amino}ethoxyformamide undergoes several types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under mild conditions using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the carbamoyl group under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted carbamates and ureas.
Scientific Research Applications
N-{[(3-Nitrophenyl)carbamoyl]amino}ethoxyformamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-{[(3-Nitrophenyl)carbamoyl]amino}ethoxyformamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the carbamoyl group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-{[(4-Nitrophenyl)carbamoyl]amino}ethoxyformamide
- N-{[(2-Nitrophenyl)carbamoyl]amino}ethoxyformamide
- N-{[(3-Nitrophenyl)carbamoyl]amino}methoxyformamide
Uniqueness
N-{[(3-Nitrophenyl)carbamoyl]amino}ethoxyformamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interactions with biological targets. The presence of the ethoxyformamide group also distinguishes it from other similar compounds, potentially leading to different chemical and biological properties.
Properties
IUPAC Name |
ethyl N-[(3-nitrophenyl)carbamoylamino]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O5/c1-2-19-10(16)13-12-9(15)11-7-4-3-5-8(6-7)14(17)18/h3-6H,2H2,1H3,(H,13,16)(H2,11,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHPIBRJZWAPWIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NNC(=O)NC1=CC(=CC=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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